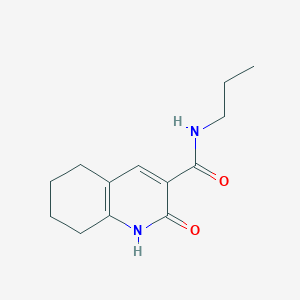
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as PHQ, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been found to bind to dopamine and serotonin receptors, which are involved in a range of neurological processes. This compound has also been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to modulate the activity of immune cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in a range of neurological processes. This compound has also been found to have anti-inflammatory and analgesic properties, making it a valuable tool for investigating the mechanisms underlying pain and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and yields high purity product. This compound is also stable and can be stored for extended periods of time without degradation. However, there are also limitations to using this compound in lab experiments. This compound has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, this compound has been found to have a relatively short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the investigation of its potential applications in treating neurological disorders, such as Parkinson's disease and depression. This compound has been found to modulate the activity of dopamine and serotonin receptors, which are involved in these disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the development of new synthesis methods for this compound may be beneficial for improving its solubility and stability.
Méthodes De Synthèse
The synthesis of 2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction between 1,2,5,6,7,8-hexahydroquinoline and propionyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to obtain this compound. This method has been found to be efficient and yields high purity product.
Applications De Recherche Scientifique
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a tool for investigating the role of neurotransmitters in the brain. This compound has been found to modulate the activity of dopamine and serotonin receptors, which are involved in a range of neurological processes. This compound has also been studied for its potential anti-inflammatory and analgesic properties, making it a valuable tool for investigating the mechanisms underlying pain and inflammation.
Propriétés
IUPAC Name |
2-oxo-N-propyl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-7-14-12(16)10-8-9-5-3-4-6-11(9)15-13(10)17/h8H,2-7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZTEKRZOOBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(CCCC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
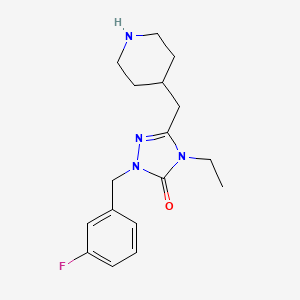
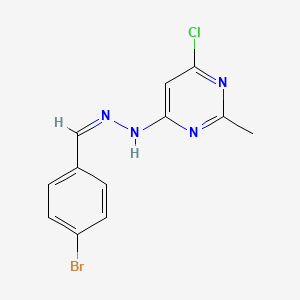
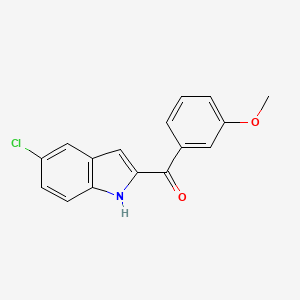
![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)

![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
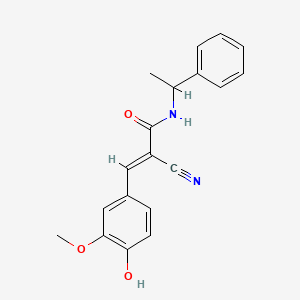
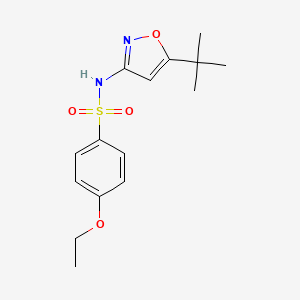
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
![4-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5365446.png)
![4-[(4-butylbenzoyl)amino]benzoic acid](/img/structure/B5365456.png)